MD 39-AM

Descripción general

Descripción

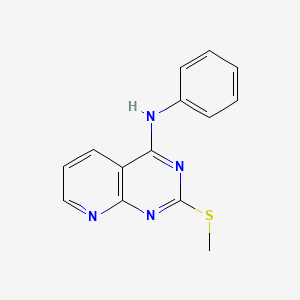

MD-39-AM es un compuesto conocido por sus actividades antihipertensivas, diuréticas y saluréticas. Tiene una fórmula molecular de C14H12N4S y un peso molecular de 268.34 g/mol . Este compuesto se utiliza principalmente en investigación científica y exhibe propiedades farmacocinéticas significativas .

Métodos De Preparación

La síntesis de MD-39-AM implica varios pasos:

Materiales de partida: La síntesis comienza con ácido 2-cloro nicotínico, que se convierte en su forma de cloruro de acilo.

Reacción con tiourea: El cloruro de acilo reacciona con tiourea en presencia de trietilamina para formar un compuesto intermedio.

Evitar la sustitución: Para evitar la sustitución del átomo de cloro por azufre, se utiliza 2-metilisotiourea.

Los métodos de producción industrial para MD-39-AM no están ampliamente documentados, pero la síntesis generalmente implica condiciones de laboratorio controladas para garantizar la pureza y el rendimiento.

Análisis De Reacciones Químicas

MD-39-AM experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción también se pueden realizar, alterando la estructura y las propiedades del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las que involucran el átomo de cloro, son comunes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Chemical Reactions

MD 39-AM is utilized as a reagent in diverse chemical synthesis processes. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for researchers exploring new chemical pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts this compound to various oxidation products | Oxidized derivatives |

| Reduction | Alters the compound's structure | Reduced forms |

| Substitution | Substitutes chlorine with other functional groups | Modified compounds |

Biological Applications

Antihypertensive Properties

this compound exhibits significant antihypertensive activity. It acts on specific molecular targets to lower blood pressure, making it a candidate for further investigation in cardiovascular research.

Diuretic and Saliuretic Effects

The compound promotes the excretion of water and salts, beneficial for conditions like hypertension. These properties have been studied extensively in animal models.

Table 2: Biological Activity of this compound

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antihypertensive | Acts on vascular smooth muscle | Reduced blood pressure |

| Diuretic | Increases renal excretion of sodium and water | Enhanced diuresis |

Medical Applications

Research into the pharmacokinetics of this compound is ongoing, focusing on its therapeutic potential. The compound's unique structure allows it to interact with various biological systems, suggesting possible applications in treating hypertension and related disorders.

Case Study: Pharmacokinetic Profile

In a study involving animal models, this compound demonstrated a favorable absorption profile with significant bioavailability. The study also indicated that the compound could be effective at low doses, minimizing potential side effects.

Industrial Applications

While primarily used in research settings, this compound's properties may lend themselves to industrial applications in pharmaceuticals and materials science. Its unique chemical behavior could lead to innovations in drug formulation or new material development.

Mecanismo De Acción

MD-39-AM ejerce sus efectos a través de varios mecanismos:

Actividad antihipertensiva: Actúa sobre dianas moleculares específicas para reducir la presión arterial.

Actividades diuréticas y saluréticas: El compuesto promueve la excreción de agua y sales del cuerpo, lo que es beneficioso en el tratamiento de afecciones como la hipertensión.

Las dianas moleculares y las vías exactas involucradas en estas actividades son objeto de investigación en curso.

Comparación Con Compuestos Similares

MD-39-AM es único en su combinación de actividades antihipertensivas, diuréticas y saluréticas. Compuestos similares incluyen:

2-Metiltiopirido[2,3-d]pirimidinas: Estos compuestos comparten similitudes estructurales y exhiben actividades farmacológicas similares.

Derivados de 4-anilina: Estos derivados también tienen propiedades antihipertensivas y diuréticas.

MD-39-AM destaca por su estructura molecular específica y la combinación de sus efectos farmacológicos.

Actividad Biológica

MD 39-AM is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is categorized as a synthetic peptide derived from proline-rich sequences. Its structure and composition suggest potential interactions with various biological systems, leading to diverse biological activities. Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, influence immune responses, and modulate cellular processes.

Antimicrobial Properties

Research has demonstrated that proline-rich peptides like this compound possess broad-spectrum antimicrobial activities. They can disrupt bacterial membranes and inhibit essential cellular processes such as DNA and protein synthesis. A notable study highlighted the effectiveness of such peptides against multidrug-resistant strains of bacteria, showcasing their potential as therapeutic agents in combating infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | <100 µg/ml | Effective against both resistant and non-resistant strains. |

| Staphylococcus aureus | <50 µg/ml | Significant reduction in colony count observed. |

| Enterococcus faecalis | <75 µg/ml | Displayed potent activity against clinical isolates. |

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing the behavior of immune cells such as neutrophils and macrophages. Studies indicate that it can promote neutrophil migration and modulate macrophage viability by inhibiting apoptosis. This suggests a dual role in enhancing host defense mechanisms while preventing excessive inflammation .

Case Study: Immunomodulation by this compound

In an experimental model, transgenic mice expressing this compound showed enhanced resistance to Streptococcus pyogenes infections compared to control groups. The study concluded that the peptide's immunomodulatory effects contributed significantly to this enhanced resistance, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The peptide interacts with bacterial membranes, leading to cell lysis.

- Cellular Uptake : It translocates across membranes, affecting intracellular processes.

- Cytokine Modulation : Influences the release of pro-inflammatory cytokines like IL-8 and TNF-α from macrophages.

Research Findings and Future Directions

Recent studies employing biological activity-based modeling have identified potential antiviral leads related to the structure of this compound, suggesting its broader applicability beyond antimicrobial activity . The ongoing exploration of its effects on various cell types could pave the way for novel therapeutic applications in treating infectious diseases and modulating immune responses.

Propiedades

IUPAC Name |

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYLKUKNGKEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222881 | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72564-74-0 | |

| Record name | MD 39-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.